molecular formula C11H15NO2 B12227502 2-Methyl-5-[(oxolan-3-yl)methoxy]pyridine

2-Methyl-5-[(oxolan-3-yl)methoxy]pyridine

Cat. No.: B12227502
M. Wt: 193.24 g/mol
InChI Key: XIYVSDXFGPWVLA-UHFFFAOYSA-N
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Description

2-Methyl-5-[(oxolan-3-yl)methoxy]pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a methoxy group and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[(oxolan-3-yl)methoxy]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyridine and oxolane.

    Formation of Intermediate: The oxolane ring is introduced via a nucleophilic substitution reaction, where the hydroxyl group of oxolane reacts with a suitable leaving group on the pyridine ring.

    Methoxylation: The methoxy group is introduced through a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[(oxolan-3-yl)methoxy]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the oxolane ring to a more reduced form.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced oxolane derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Methyl-5-[(oxolan-3-yl)methoxy]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-[(oxolan-3-yl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and oxolane groups may facilitate binding to active sites, leading to inhibition or activation of biological pathways. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2-methylpyridine: Lacks the oxolane ring, making it less versatile in certain applications.

    2-Methyl-5-(hydroxymethyl)pyridine: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and solubility.

    2-Methyl-5-(oxolan-2-yl)pyridine: Similar structure but with a different position of the oxolane ring, leading to different chemical properties.

Uniqueness

2-Methyl-5-[(oxolan-3-yl)methoxy]pyridine is unique due to the presence of both the methoxy and oxolane groups, which confer distinct chemical and physical properties. This combination enhances its potential for diverse applications in various fields.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-methyl-5-(oxolan-3-ylmethoxy)pyridine

InChI

InChI=1S/C11H15NO2/c1-9-2-3-11(6-12-9)14-8-10-4-5-13-7-10/h2-3,6,10H,4-5,7-8H2,1H3

InChI Key

XIYVSDXFGPWVLA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)OCC2CCOC2

Origin of Product

United States

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